Norepinephrine Transporter (NET) Inhibition: Comparable Potency Between Parent Compound and N-Propyl Analog Indicates Scaffold-Driven Activity
N-Pyrazol-1-ylpyridin-4-amine inhibits norepinephrine uptake in rat whole brain synaptosomes with an IC50 of 20,000 nM [1]. The N-propyl analog (Propyl-pyrazol-1-yl-pyridin-4-yl-amine) exhibits an identical IC50 of 20,000 nM in the same assay system [2], indicating that N-alkylation with a short propyl chain does not enhance NET binding affinity. This positions the parent scaffold as the minimal pharmacophore for NET activity and suggests that substitution tolerance at this position is limited, a critical consideration when designing analogs for enhanced transporter selectivity.
| Evidence Dimension | Inhibitory activity against norepinephrine (NE) uptake |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Propyl-pyrazol-1-yl-pyridin-4-yl-amine: IC50 = 20,000 nM |
| Quantified Difference | 0 nM (identical potency) |
| Conditions | Rat whole brain synaptosome preparation; Hoechst-Roussel Pharmaceuticals screening data curated by ChEMBL |
Why This Matters
Demonstrates that the unsubstituted parent scaffold is equipotent to its N-alkylated derivative at NET, making it the preferred starting point for SAR studies where minimal molecular weight and maximal ligand efficiency are desired.
- [1] BindingDB Entry BDBM50048607 (CHEMBL153847): NET IC50 = 2.00E+4 nM. Retrieved from https://bdb99.ucsd.edu. View Source
- [2] BindingDB Entry BDBM50048592 (CHEMBL157971): NET IC50 = 2.00E+4 nM. Retrieved from https://bdb99.ucsd.edu. View Source
